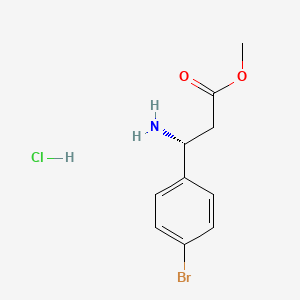
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 124082-19-5 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 127 - 129 degrees Celsius . It is hygroscopic and should be stored under inert gas .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves the reaction of 3-chlorobenzaldehyde with glycine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "glycine", "sodium borohydride", "methyl chloroformate", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide and water to form the corresponding Schiff base.", "Step 2: Reduce the Schiff base using sodium borohydride in the presence of hydrochloric acid to form the amine.", "Step 3: React the amine with methyl chloroformate in the presence of diethyl ether to form the final product, methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride." ] } | |
CAS-Nummer |
457654-76-1 |
Molekularformel |
C10H13Cl2NO2 |
Molekulargewicht |
250.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




